Stachyose

Descripción general

Descripción

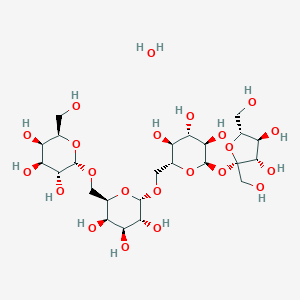

La estaquiosa (hidrato) es un tetrasacárido compuesto por dos unidades de α-D-galactosa, una unidad de α-D-glucosa y una unidad de β-D-fructosa unidas secuencialmente como Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf . Se encuentra naturalmente en varias verduras como judías verdes, soja y otras legumbres . La estaquiosa es menos dulce que la sacarosa y se utiliza principalmente como edulcorante a granel o por sus propiedades funcionales de oligosacárido .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de estaquiosa de alta pureza implica varios pasos. Inicialmente, las larvas de caddis frescas se lavan y se hornean a 70 °C durante 2 horas, seguidas de secado a 50 °C durante 24 horas . El producto seco se extrae luego con agua a 80 °C durante 20 minutos, se tritura y se lixivia durante 2 horas. El filtrado se somete luego a extracto de levadura, caseína, fosfato de potasio y carbonato de calcio, seguido de esterilización a alta temperatura . La solución de cultivo se inocula con Aspergillus y bacterias del ácido láctico y se cultiva durante 40 horas .

Métodos de Producción Industrial: La producción industrial de estaquiosa implica pasos similares pero a mayor escala. El proceso incluye secado, extracción, filtración, fermentación, lixiviación con alcohol, precipitación alcalina, decoloración y secado al vacío para obtener cristales de estaquiosa .

Análisis De Reacciones Químicas

Tipos de Reacciones: La estaquiosa experimenta varias reacciones químicas, incluida la hidrólisis y la fermentación. La hidrólisis de la estaquiosa puede ser catalizada por enzimas como la α-galactosidasa, lo que da como resultado la formación de azúcares más simples como la galactosa y la sacarosa .

Reactivos y Condiciones Comunes:

Hidrólisis: Hidrólisis enzimática usando α-galactosidasa.

Fermentación: Utiliza microorganismos como Aspergillus y bacterias del ácido láctico en condiciones controladas.

Productos Principales:

Hidrólisis: Produce galactosa y sacarosa.

Fermentación: Resulta en varios metabolitos dependiendo de los microorganismos utilizados.

Aplicaciones Científicas De Investigación

Nutritional Applications

Prebiotic Properties

Stachyose is recognized for its prebiotic effects, which promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. These effects contribute to improved gut health and digestion. Research indicates that this compound can modulate gut microbiota composition, enhancing bacterial diversity and reducing harmful bacteria such as Clostridium .

Impact on Gut Health

A study demonstrated that this compound administration significantly alleviated symptoms of dextran sulfate sodium (DSS)-induced colitis in mice. It reduced inflammatory cytokines and promoted a healthier gut microbiome, suggesting potential therapeutic applications for inflammatory bowel diseases (IBD) in humans .

| Study | Findings |

|---|---|

| Qian et al. (2020) | This compound increased beneficial microbiota and reduced colonic lesions in colitis models. |

| Zhang et al. (2018) | This compound modulated gut microbiota and decreased inflammatory markers in diabetic rats. |

Medical Applications

Anti-Inflammatory Effects

this compound exhibits anti-inflammatory properties by inhibiting the TLR4/NF-κB signaling pathway. In vitro studies showed that it effectively reduced nitric oxide (NO) secretion and pro-inflammatory cytokine production in macrophages . This mechanism highlights its potential as a therapeutic agent for conditions characterized by chronic inflammation.

Diabetes Management

Recent research has indicated that this compound can improve glucose metabolism and insulin sensitivity in diabetic models. When combined with berberine, this compound enhanced blood glucose control more effectively than berberine alone, suggesting its role as an adjunct therapy for type 2 diabetes .

Agricultural Applications

Stress Resistance in Plants

this compound has been shown to play a role in plant stress responses. A study on Nicotiana benthamiana demonstrated that this compound triggers apoptotic-like cell death under drought conditions, indicating its potential use in enhancing plant resilience to environmental stressors . This application could be vital for improving crop yields in challenging climates.

| Study | Findings |

|---|---|

| Zhang et al. (2021) | This compound induced apoptotic-like features in drought-sensitive plants, enhancing stress tolerance. |

Mecanismo De Acción

La estaquiosa ejerce sus efectos principalmente a través de su función como prebiótico. No es digerida por las enzimas humanas pero es fermentada por la microbiota intestinal, lo que lleva a la producción de ácidos grasos de cadena corta que benefician la salud intestinal . La estaquiosa también mejora la absorción de minerales y modula el sistema inmunitario .

Compuestos Similares:

Raffinose: Otro oligosacárido compuesto por galactosa, glucosa y fructosa.

Verbascosa: Un pentasacárido relacionado con la estaquiosa, que contiene una unidad de galactosa adicional.

Unicidad: La estaquiosa es única debido a su composición específica y su capacidad para promover el crecimiento de bacterias intestinales beneficiosas de manera más efectiva que algunos otros oligosacáridos . Su menor dulzura en comparación con la sacarosa también la hace adecuada para su uso en varios alimentos funcionales .

Comparación Con Compuestos Similares

Raffinose: Another oligosaccharide composed of galactose, glucose, and fructose.

Verbascose: A pentasaccharide related to stachyose, containing an additional galactose unit.

Uniqueness: this compound is unique due to its specific composition and its ability to promote the growth of beneficial gut bacteria more effectively than some other oligosaccharides . Its lower sweetness compared to sucrose also makes it suitable for use in various functional foods .

Actividad Biológica

Stachyose, a tetrasaccharide primarily derived from plants such as Stachys sieboldii, has garnered attention in recent years for its diverse biological activities. This article explores the various biological effects of this compound, including its roles in apoptosis, anti-inflammatory responses, metabolic regulation, and gut health.

1. Overview of this compound

This compound is classified as a non-digestible oligosaccharide and is known for its prebiotic properties. It consists of two galactose units, one glucose unit, and one fructose unit. Its unique structure allows it to resist digestion in the upper gastrointestinal tract and reach the colon, where it can be fermented by gut microbiota.

2. Apoptotic Activity in Plant Cells

Recent studies have indicated that this compound can induce apoptotic-like cell death in certain plant species. For instance, research involving Nicotiana benthamiana demonstrated that exogenous application of this compound led to typical hallmarks of apoptosis, such as DNA laddering and nuclear fragmentation. This effect was not observed in more resilient plant species like Tripogon loliiformis, suggesting a differential response to this compound based on plant resilience to stress .

Table 1: Apoptotic Effects of this compound in Different Plant Species

| Plant Species | Response to this compound | Mechanism of Action |

|---|---|---|

| Nicotiana benthamiana | Induces apoptotic-like cell death | Caspase activation, DNA fragmentation |

| Tripogon loliiformis | Suppresses apoptotic-like death | Autophagy activation |

3. Anti-Inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that this compound significantly inhibited the secretion of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. In vivo studies demonstrated that this compound alleviated symptoms of ulcerative colitis in mice by reducing inflammatory markers such as myeloperoxidase (MPO) and inhibiting Toll-like receptor 4 (TLR4) signaling pathways .

Table 2: Anti-Inflammatory Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | RAW264.7 Macrophages | Inhibition of NO and cytokines |

| In Vivo | DSS-induced Colitis Mice | Reduced MPO levels and TLR4 expression |

4. Metabolic Regulation

This compound has shown promise in regulating metabolic disorders such as hyperlipidaemia and diabetes. A study employing 16S rRNA gene sequencing revealed that this compound administration improved lipid profiles in high-fat diet-induced hyperlipidaemic mice by modulating gut microbiota composition and enhancing metabolic pathways . Additionally, when combined with berberine, this compound improved glucose metabolism by enhancing insulin sensitivity and lowering blood glucose levels .

Table 3: Metabolic Effects of this compound

| Condition | Effect Observed | Mechanism |

|---|---|---|

| Hyperlipidaemia | Reduced lipid levels | Modulation of gut microbiota |

| Diabetes | Improved insulin sensitivity | Enhanced glucose metabolism with berberine |

5. Gut Health Benefits

As a prebiotic, this compound promotes the growth of beneficial gut bacteria, which can enhance overall gut health. Its fermentation leads to the production of short-chain fatty acids (SCFAs), which are crucial for maintaining intestinal homeostasis and preventing dysbiosis .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBMRUQRXAFOAH-KTDNCYJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10094-58-3, 470-55-3 | |

| Record name | Stachyose tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stachyose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.